3-Fluoro-4-methanesulfinylaniline
Overview
Description
3-Fluoro-4-methanesulfinylaniline: is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . It is characterized by the presence of a fluorine atom at the third position and a methanesulfinyl group at the fourth position on the aniline ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methanesulfinylaniline typically involves the introduction of the fluorine and methanesulfinyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methanesulfinyl group can be introduced through oxidation of a corresponding thioether precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methanesulfinylaniline undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-methanesulfonylaniline.
Reduction: Formation of 3-Fluoro-4-methanesulfinylamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methanesulfinylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methanesulfinylaniline involves its interaction with specific molecular targets. The fluorine atom and methanesulfinyl group can influence the compound’s electronic properties , affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways , making it a valuable compound for research in medicinal chemistry .
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
4-Methanesulfinylaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Fluoro-4-methylthioaniline: Contains a methylthio group instead of a methanesulfinyl group, leading to different chemical behavior.
Uniqueness: 3-Fluoro-4-methanesulfinylaniline is unique due to the presence of both the fluorine atom and methanesulfinyl group, which confer distinct electronic and steric properties . These properties make it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-fluoro-4-methylsulfinylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRMITDYKJNEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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